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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridin-4-amine

Cat. No.: B1280531

An extensive search for detailed technical information on the molecular structure, experimental
protocols, and biological activity of 2-Bromo-3-methylpyridin-4-amine (CAS Number: 79055-
61-1) has revealed a significant lack of publicly available data. While this compound is listed by
several chemical suppliers, indicating its synthesis and availability for research purposes,
comprehensive characterization data such as NMR, IR, and mass spectrometry, as well as
detailed synthetic protocols and biological studies, are not present in the accessed scientific
literature and databases.

This guide, therefore, aims to provide a foundational understanding of the expected molecular
structure and characteristics of 2-Bromo-3-methylpyridin-4-amine based on general chemical
principles and data from closely related isomers. It is crucial to note that the information
presented herein is predictive and requires experimental validation.

Molecular Structure and Properties

2-Bromo-3-methylpyridin-4-amine is a substituted pyridine with a bromine atom at the 2-
position, a methyl group at the 3-position, and an amine group at the 4-position of the pyridine
ring.

General Properties
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Property Predicted/Inferred Value
Molecular Formula CeH7BrN2

Molecular Weight 187.04 g/mol

Appearance Likely a solid at room temperature

Expected to have some solubility in organic

Solubility vent
solvents

Predicted Spectroscopic Data

Without experimental data, we can predict the general features of the spectra for 2-Bromo-3-
methylpyridin-4-amine.

1H NMR Spectroscopy:

o Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the
protons at the 5 and 6 positions of the pyridine ring. These would likely appear as doublets
due to coupling with each other.

e Amine Protons: A broad singlet corresponding to the -NHz protons. The chemical shift of this
signal can vary depending on the solvent and concentration.

o Methyl Protons: A singlet corresponding to the -CHs protons.
13C NMR Spectroscopy:

» Six distinct signals are expected, one for each carbon atom in the molecule. The carbon
attached to the bromine (C2) would be significantly deshielded. The chemical shifts of the
other ring carbons would be influenced by the electron-donating effects of the amino and
methyl groups and the electron-withdrawing effect of the bromine and the nitrogen atom in
the ring.

IR Spectroscopy:

e N-H Stretching: One or two bands in the region of 3300-3500 cm~1* characteristic of a

primary amine.
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e C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching just above
and below 3000 cm™1, respectively.

e N-H Bending: A band around 1600 cm~2.

e C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm~* region.
o C-Br Stretching: A band in the fingerprint region, typically below 1000 cm~1,

Mass Spectrometry:

e The mass spectrum would be expected to show a molecular ion peak (M*) and an M+2 peak
of nearly equal intensity, which is characteristic of the presence of a bromine atom (“°Br and
81Br isotopes). Fragmentation would likely involve the loss of the bromine atom and the
methyl group.

Experimental Protocols

Due to the absence of published literature detailing the synthesis of 2-Bromo-3-
methylpyridin-4-amine, a specific, validated experimental protocol cannot be provided.
However, a plausible synthetic route could involve the bromination of a suitable 3-
methylpyridin-4-amine precursor or the amination of a corresponding dibromo- or bromo-iodo-
3-methylpyridine derivative. The visualization below outlines a generalized workflow for
chemical synthesis and characterization that would be applicable.
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Workflow for Biological Activity Screening
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« To cite this document: BenchChem. [In-depth Technical Guide: 2-Bromo-3-methylpyridin-4-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280531#2-bromo-3-methylpyridin-4-amine-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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